molecular formula C8H2Cl2F2N2 B12970187 2,4-Dichloro-5,6-difluoroquinazoline

2,4-Dichloro-5,6-difluoroquinazoline

Cat. No.: B12970187
M. Wt: 235.01 g/mol
InChI Key: XBFBIETUWMHQPB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6-difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloro-5,6-difluoroquinazoline typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ is commonly used for oxidative transformations.

    Reducing Agents: Various reducing agents can be employed depending on the desired transformation.

    Solvents: Organic solvents like acetonitrile and benzene are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of aromatic compounds .

Scientific Research Applications

2,4-Dichloro-5,6-difluoroquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6-difluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,6-difluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C8H2Cl2F2N2

Molecular Weight

235.01 g/mol

IUPAC Name

2,4-dichloro-5,6-difluoroquinazoline

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-5-4(13-8(10)14-7)2-1-3(11)6(5)12/h1-2H

InChI Key

XBFBIETUWMHQPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(N=C2Cl)Cl)F)F

Origin of Product

United States

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